

Spectroscopic data for 1,3-Dimethyl-1,4-dihydroquinoxaline (NMR, IR, MS)

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Compound of Interest

Compound Name: 1,3-Dimethyl-1,4-dihydroquinoxaline

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Spectroscopic and Synthetic Profile of a Dihydroquinoxaline Derivative

A Technical Guide for Researchers

Abstract: This document provides a detailed guide to the spectroscopic properties and synthesis of a dihydroquinoxaline derivative. Extensive searches for experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1,3-Dimethyl-1,4-dihydroquinoxaline** did not yield any publicly available results. As a practical alternative, this guide presents a comprehensive analysis of the closely related compound, 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione. The spectroscopic data for this alternative compound is presented in detail, along with the experimental protocols for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a clear framework for the spectroscopic analysis and synthesis of this class of compounds.

Introduction

Quinoxaline and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. The dihydroquinoxaline core is a key structural motif in a variety of pharmacologically active molecules. A thorough understanding of the spectroscopic

characteristics of these compounds is essential for their identification, characterization, and the elucidation of their structure-activity relationships.

Despite a comprehensive search, experimental spectroscopic data for **1,3-Dimethyl-1,4-dihydroquinoxaline** could not be located in the public domain. Therefore, this guide focuses on a well-characterized, structurally related compound: 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione.

Spectroscopic Data for 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione

The following sections present the available spectroscopic data for 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data for 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione are summarized below.

Table 1: ^1H NMR Data for 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione[1]

Chemical Shift (δ) ppm	Multiplicity	Assignment
2.21	s	CH_3
6.78	d	Ar-H
7.22	s	Ar-H
7.51	d	Ar-H
10.11	m	NH

Solvent: DMSO-d_6 , Spectrometer Frequency: 400 MHz

Table 2: ^{13}C NMR Data for 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione[1]

Chemical Shift (δ) ppm	Assignment
21.2	CH ₃
117.5	Ar-C
119.3	Ar-C
123.7	Ar-C
127.3	Ar-C
131.2	Ar-C
135.7	Ar-C
156.5	C=O

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 3: Mass Spectrometry Data for 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione[1]

m/z	Interpretation
176.0	[M] ⁺

Infrared (IR) Spectroscopy

While specific IR peak assignments for 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione were not detailed in the search results, the synthesis of the parent compound, 1,4-dihydro-quinoxaline-2,3-dione, mentions the use of IR spectroscopy for characterization. For the parent dione, a broad band centered around 3400 cm⁻¹ is attributed to the presence of water molecules, which disappears upon heating. The peaks corresponding to the amide linkages remain intact.

Experimental Protocols

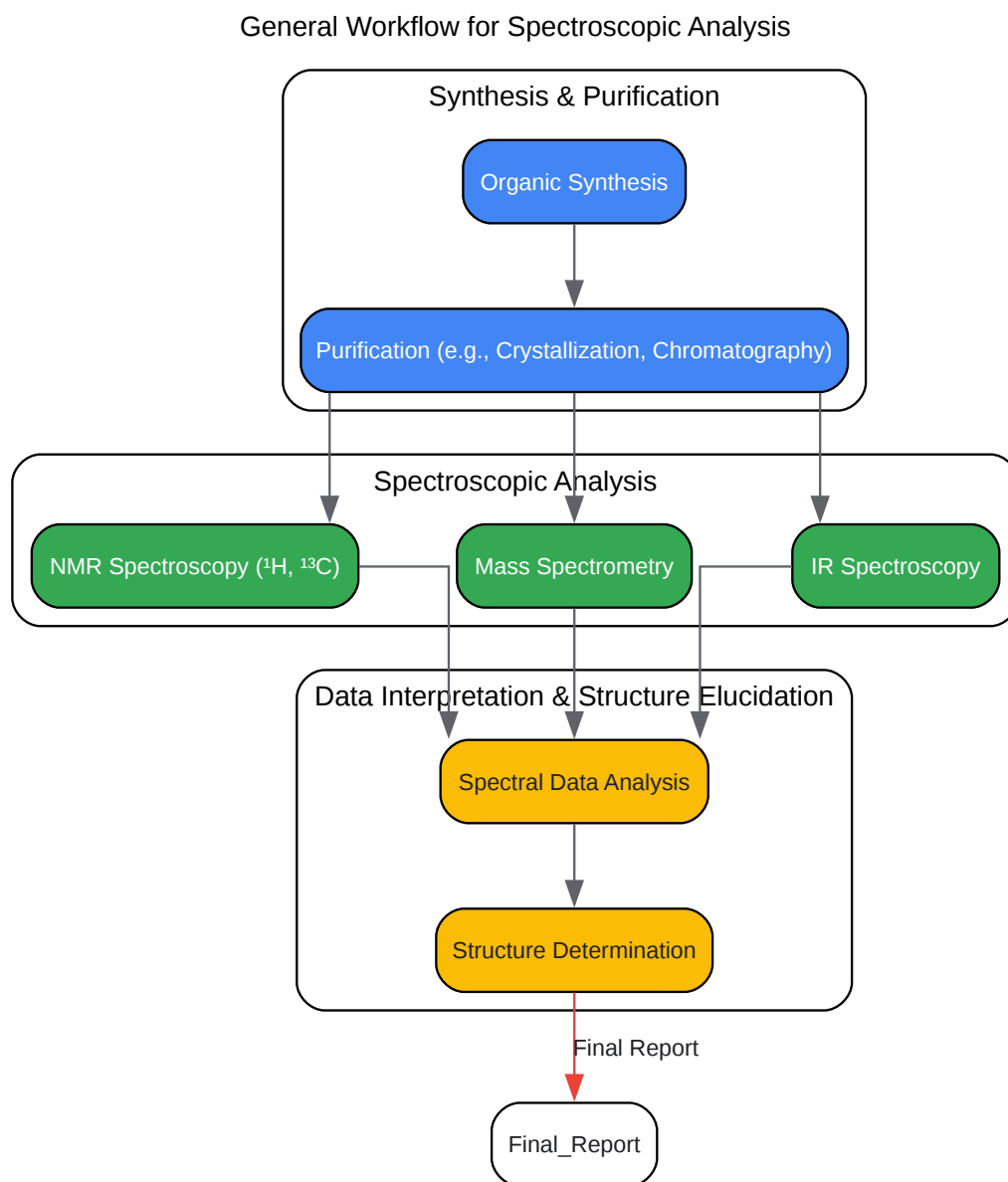
The following experimental protocols are for the synthesis and characterization of 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione and its parent compound.

Synthesis of 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione[1]

A one-pot synthesis is achieved at room temperature under solvent-free conditions. In a typical experiment, a mixture of 4-methyl-benzene-1,2-diamine (1 mmol) and oxalic acid dihydrate (1 mmol) is thoroughly ground with a pestle in a mortar in an open atmosphere until the mixture turns into a melt. The mixture is then occasionally ground for a specific period. The resulting melt is then crystallized from a water/ethanol (1:1) mixture to yield the pure product.

General Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a synthesized organic compound is illustrated in the diagram below.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Conclusion

While the spectroscopic data for **1,3-Dimethyl-1,4-dihydroquinoxaline** remains elusive in the public domain, this guide provides a detailed spectroscopic and synthetic profile of a closely related analog, 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione. The presented data and protocols offer a valuable reference for researchers working with this class of heterocyclic compounds. The general workflow for spectroscopic analysis provides a standard procedure for the characterization of newly synthesized molecules.

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References

- 1. ias.ac.in [ias.ac.in]
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